molecular formula C13H15NO2S B13524344 (S)-tert-Butyl 2-isothiocyanato-2-phenylacetate

(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate

Cat. No.: B13524344
M. Wt: 249.33 g/mol
InChI Key: DJMDBANGENOTRY-NSHDSACASA-N
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Description

(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety, with a tert-butyl group providing steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-tert-butyl 2-amino-2-phenylacetate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: (S)-tert-butyl 2-amino-2-phenylacetate

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by column chromatography to obtain this compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Amines and Carbon Dioxide: Products of hydrolysis reactions.

Scientific Research Applications

(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate has several applications in scientific research:

    Synthetic Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biological Studies: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The compound can inhibit enzyme activity by modifying the active site or interfere with cellular processes by binding to DNA or RNA. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-isothiocyanato-2-phenylacetate
  • Ethyl 2-isothiocyanato-2-phenylacetate
  • Propyl 2-isothiocyanato-2-phenylacetate

Uniqueness

(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

tert-butyl (2S)-2-isothiocyanato-2-phenylacetate

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11(14-9-17)10-7-5-4-6-8-10/h4-8,11H,1-3H3/t11-/m0/s1

InChI Key

DJMDBANGENOTRY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N=C=S

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N=C=S

Origin of Product

United States

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